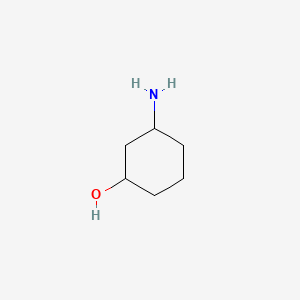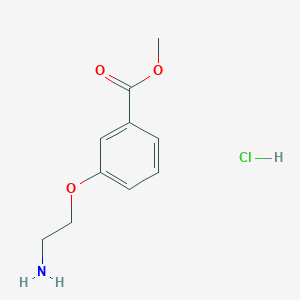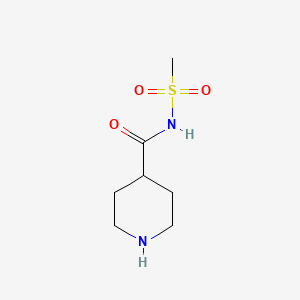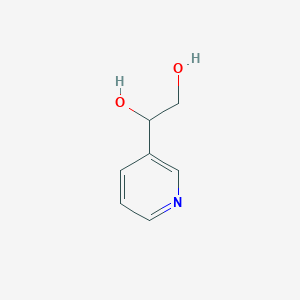
3-(6-Methyl-quinazolin-4-ylamino)-propionic acid
Overview
Description
“3-(6-Methyl-quinazolin-4-ylamino)-propionic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H11N3O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC2=C (C=C1)N=CN=C2NCC(=O)O . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Quinazoline derivatives, including structures similar to "3-(6-Methyl-quinazolin-4-ylamino)-propionic acid," are pivotal in medicinal chemistry due to their diverse biological properties. Research highlights the therapeutic potentials of quinazolines across a range of applications, from antibacterial and anticancer agents to neuroprotection and beyond:
Antibacterial and Anticancer Properties : Quinazolines have been synthesized to exhibit antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These compounds' stability and bioactive potential make them candidates for developing new medicinal agents to combat antibiotic resistance (Tiwary et al., 2016). Additionally, quinazoline derivatives are explored for their anticancer properties, offering a promising field for the development of novel anticancer drugs by targeting various pathways, including EGFR inhibition (Ravez et al., 2015).
Neuroprotection : The neuroprotective effects of quinazoline-related compounds have been studied, focusing on the kynurenine pathway in the brain. These substances, such as quinolinic acid, exhibit potent neurotoxin properties and have been proposed for managing neurological disorders by modulating neurotoxic and neuroprotective pathways (Vámos et al., 2009).
Optoelectronic Materials
Quinazoline derivatives also find applications in the development of optoelectronic materials due to their luminescent properties. These compounds are integrated into materials for electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of quinazolines beyond pharmaceutical applications (Lipunova et al., 2018).
Synthetic Chemistry
The quest for novel quinazoline compounds involves exploring eco-friendly, mild, and atom-efficient multi-component synthetic strategies. These efforts aim to develop quinazolines with enhanced biological properties for various applications, reinforcing the significance of quinazolines in synthetic medicinal chemistry (Faisal & Saeed, 2021).
Future Directions
properties
IUPAC Name |
3-[(6-methylquinazolin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-2-3-10-9(6-8)12(15-7-14-10)13-5-4-11(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCKPXTUKVSBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



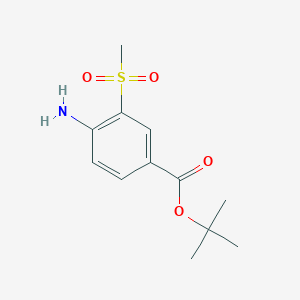
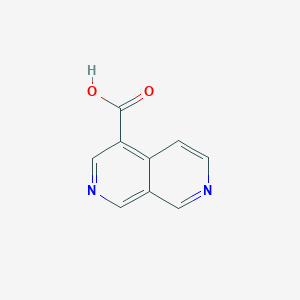

![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)
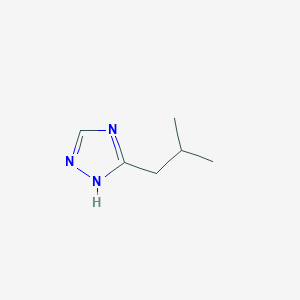
![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)
![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)
